Galnac-4S, NA

Description

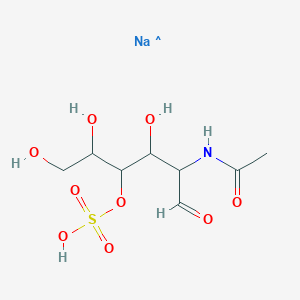

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C8H15NO9S.Na/c1-4(12)9-5(2-10)7(14)8(6(13)3-11)18-19(15,16)17;/h2,5-8,11,13-14H,3H2,1H3,(H,9,12)(H,15,16,17); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOPYORBHBTHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NNaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585069 | |

| Record name | PUBCHEM_16218938 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157296-97-4 | |

| Record name | PUBCHEM_16218938 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Modification of N Acetylgalactosamine 4 Sulfate Containing Structures

Initial N-Acetylgalactosamine Chain Elongation

The foundation of chondroitin (B13769445) and dermatan sulfate (B86663) is a repeating disaccharide backbone of glucuronic acid (GlcA) and N-acetylgalactosamine (GalNAc). genome.jpresearchgate.net The assembly of this chain is a critical step, initiated by the transfer of GalNAc to a core protein-linked tetrasaccharide. portlandpress.com

Roles of N-Acetylgalactosaminyltransferases in Chondroitin Polysaccharide Formation

A family of enzymes known as N-acetylgalactosaminyltransferases (GalNAcTs) is responsible for both initiating and elongating the chondroitin polysaccharide chain. portlandpress.com These enzymes transfer GalNAc from the donor molecule UDP-N-acetylgalactosamine to the growing chain. uniprot.org

Specifically, two key enzymes, Chondroitin Sulfate N-acetylgalactosaminyltransferase-1 (CSGalNAcT-1) and Chondroitin Sulfate N-acetylgalactosaminyltransferase-2 (CSGalNAcT-2), play distinct but crucial roles. nih.gov CSGalNAcT-1 is primarily involved in the initiation of the chondroitin sulfate chain, attaching the first GalNAc residue to the linkage tetrasaccharide. portlandpress.comnih.gov It also participates in the elongation process. portlandpress.com In contrast, CSGalNAcT-2 is predominantly responsible for the elongation of the chondroitin and chondroitin sulfate chains, exhibiting stronger activity in adding subsequent GalNAc residues. nih.gov

Studies in mice have demonstrated the importance of CSGalNAcT-1 in cartilage development, where its absence leads to reduced chondroitin sulfate production and abnormal cartilage formation. portlandpress.comuniprot.org The coordinated action of these and other glycosyltransferases ensures the proper synthesis of the chondroitin backbone. genome.jp

UDP-N-Acetylgalactosamine as a Precursor Molecule

The essential building block for the addition of GalNAc residues is UDP-N-acetylgalactosamine (UDP-GalNAc). oup.com This activated sugar nucleotide serves as the donor substrate for the N-acetylgalactosaminyltransferases. uniprot.org The availability of UDP-GalNAc within the cell is a critical factor that can influence the rate of chondroitin sulfate synthesis. researchgate.net This precursor molecule is synthesized in the cytoplasm and then transported into the Golgi apparatus, where the polymerization of the glycosaminoglycan chain occurs. oup.com

Sulfation Pathways Leading to N-Acetylgalactosamine-4-Sulfate

Following or concurrent with the elongation of the polysaccharide chain, sulfation modifications occur. These reactions are catalyzed by a group of enzymes called sulfotransferases, which transfer a sulfate group from a universal donor molecule to specific positions on the sugar residues. frontiersin.org The 4-O-sulfation of GalNAc is a key modification in both chondroitin and dermatan sulfate.

Chondroitin 4-O-Sulfotransferase Activities and Isoforms

Chondroitin 4-O-sulfotransferases (C4STs) are responsible for transferring a sulfate group to the 4-hydroxyl position of GalNAc residues within the chondroitin chain. frontiersin.orguniprot.org This action forms the chondroitin sulfate A (CS-A) motif. Several isoforms of C4ST have been identified, including C4ST-1 (encoded by the CHST11 gene) and C4ST-2 (encoded by the CHST12 gene). frontiersin.orguniprot.orglipidmaps.org

These isoforms exhibit some differences in their substrate specificities. C4ST-1 preferentially sulfates GalNAc residues that are adjacent to a glucuronic acid (GlcA) residue. uniprot.orgbiologists.com The coordinated action of these sulfotransferases contributes to the diverse sulfation patterns observed in chondroitin sulfate chains, which are crucial for their various biological functions. frontiersin.org

Dermatan 4-O-Sulfotransferase Specificity

Dermatan sulfate is distinguished from chondroitin sulfate by the presence of iduronic acid (IdoA), which is formed by the epimerization of GlcA residues. nih.govglycoforum.gr.jp The sulfation of GalNAc residues in dermatan sulfate is primarily carried out by dermatan 4-O-sulfotransferase (D4ST), also known as CHST14. frontiersin.orgbiologists.com

D4ST exhibits a strong preference for sulfating GalNAc residues that are adjacent to IdoA. biologists.comnih.gov This specificity is critical for the biosynthesis of dermatan sulfate and the generation of specific IdoA-containing sulfated blocks. nih.gov The 4-O-sulfation of GalNAc in these regions is essential to prevent the reversible epimerization of IdoA back to GlcA. glycoforum.gr.jp The activity of D4ST is pivotal for the proper structure and function of dermatan sulfate, which plays roles in tissue development and the maintenance of the extracellular matrix. frontiersin.orgmdpi.com

Role of 3'-Phosphoadenylyl-Sulfate (PAPS) as Sulfate Donor

The universal sulfate donor for all sulfotransferase reactions in the biosynthesis of chondroitin and dermatan sulfate is 3'-phosphoadenylyl-sulfate (PAPS). frontiersin.orgfrontiersin.org PAPS is synthesized in the cytoplasm from ATP and inorganic sulfate and is then transported into the Golgi apparatus. oup.com

Within the Golgi, sulfotransferases such as C4STs and D4STs catalyze the transfer of the sulfonyl group from PAPS to the specific hydroxyl groups on the GalNAc residues of the growing glycosaminoglycan chain. nih.govfrontiersin.orgnih.gov The availability of PAPS in the Golgi lumen is a rate-limiting factor for the sulfation process. oup.com The product of this reaction, adenosine (B11128) 3',5'-bisphosphate (PAP), can be inhibitory to the sulfotransferases, highlighting the tightly regulated nature of this biosynthetic pathway. frontiersin.org

Further Sulfation and Disaccharide Unit Formation

The biosynthesis of chondroitin sulfate (CS) and dermatan sulfate (DS) is a complex process involving the sequential action of various enzymes, including sulfotransferases, which introduce sulfate groups at specific positions on the polysaccharide chain. frontiersin.orgopenbiochemistryjournal.com This sulfation is critical for the structural diversity and biological functions of these glycosaminoglycans (GAGs). frontiersin.org Following the initial sulfation of N-acetylgalactosamine (GalNAc) residues, further modifications can occur, leading to the formation of disulfated disaccharide units.

N-Acetylgalactosamine 4-Sulfate 6-O-Sulfotransferase (GalNAc4S-6ST) Activity

A key enzyme in the generation of specific disulfated structures is N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST). ehu.eusplos.org This enzyme, also known as carbohydrate sulfotransferase 15, catalyzes the transfer of a sulfate group from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the 6-hydroxyl group of a GalNAc residue that is already sulfated at the 4-position (GalNAc-4S). uniprot.orgscbt.comnih.gov GalNAc4S-6ST is a type II transmembrane protein located in the Golgi apparatus and exists as a disulfide-linked homodimer. scbt.comscbt.com

The activity of GalNAc4S-6ST is crucial for the synthesis of chondroitin sulfate E (CS-E), which contains the disulfated disaccharide unit GlcA-GalNAc(4,6-SO4). ehu.eusplos.orgscbt.com Studies on recombinant human GalNAc4S-6ST have shown that it can sulfate both non-reducing terminal and internal GalNAc(4SO4) residues within chondroitin sulfate A (CS-A) and dermatan sulfate chains. nih.gov However, when smaller oligosaccharides are used as substrates, the enzyme preferentially sulfates the non-reducing terminal GalNAc(4SO4) residue. nih.gov In contrast, the enzyme from squid primarily acts on internal GalNAc(4SO4) residues. oup.com

The substrate specificity of GalNAc4S-6ST has been investigated, revealing its ability to act on various glycosaminoglycans containing the GalNAc(4SO4) residue. The kinetic parameters for squid GalNAc4S-6ST highlight its affinity for different substrates.

| Substrate | KM Value (μM) | Reference |

|---|---|---|

| PAPS | 0.5 | uniprot.org |

| Chondroitin Sulfate A | 1.1 | uniprot.org |

| Dermatan Sulfate | 0.13 | uniprot.org |

Generation of Disulfated Chondroitin Sulfate Disaccharide Units (e.g., E-units)

The generation of disulfated chondroitin sulfate disaccharide units significantly increases the structural complexity and negative charge of the GAG chain, which is often important for specific biological interactions. nih.gov The most well-characterized disulfated unit involving GalNAc-4S is the E-unit, chemically defined as GlcA-GalNAc(4,6-bisSO4). ehu.eusfrontiersin.org

The biosynthesis of the E-unit is a two-step process. First, a chondroitin 4-O-sulfotransferase (C4ST) adds a sulfate group to the 4-position of a GalNAc residue, forming a monosulfated A-unit (GlcA-GalNAc4S). jst.go.jp Subsequently, GalNAc4S-6ST acts on this A-unit to transfer a second sulfate group to the 6-position of the same GalNAc residue, resulting in the formation of the E-unit. plos.orgjst.go.jpcaldic.com Therefore, GalNAc4S-6ST is considered the key enzyme for the synthesis of CS-E. plos.org Mice deficient in the gene for GalNAc4S-6ST are unable to produce CS/DS containing these 4,6-O-disulfated GalNAc residues, confirming that this enzyme is solely responsible for the synthesis of E and iE units. caldic.com

Interplay with Uronosyl 2-O-Sulfotransferases in Disaccharide Unit Diversity

The diversity of disaccharide units is further expanded through the action of other sulfotransferases, notably uronosyl 2-O-sulfotransferases (USTs). USTs catalyze the transfer of a sulfate group to the 2-hydroxyl group of uronic acid residues, either glucuronic acid (GlcA) or iduronic acid (IdoA). frontiersin.orgcaldic.com

The interplay between GalNAc4S-6ST and UST contributes to the generation of a variety of disulfated and even trisulfated disaccharide units. nih.gov While GalNAc4S-6ST is responsible for creating E-units from A-units, UST can act on C-units (GlcA-GalNAc6S) to form D-units (GlcA2S-GalNAc6S). jst.go.jp Furthermore, UST can sulfate the GlcA residue within an A-unit (GlcA-GalNAc4S) to produce a disulfated unit. caldic.com

Research involving the sequential enzymatic synthesis of chondroitin sulfate has demonstrated that the order of enzyme action is critical. Sequential reactions with GalNAc4S-6ST and then UST can generate a novel chondroitin sulfate molecule containing a significant proportion of trisulfated disaccharide units. nih.gov This highlights a complex interplay where the product of one sulfotransferase can serve as the substrate for another, leading to highly sulfated domains within the GAG chain. nih.gov

Uronic Acid Epimerization and its Influence on N-Acetylgalactosamine-4-Sulfate Context

A pivotal modification in the biosynthesis of galactosaminoglycans is the epimerization of D-glucuronic acid (GlcA) to L-iduronic acid (IdoA) at the C-5 position. openbiochemistryjournal.comkegg.jpnih.gov This conversion marks the transition from chondroitin sulfate to dermatan sulfate, the latter being defined by the presence of IdoA residues. frontiersin.orgkegg.jpglycoforum.gr.jp This process occurs at the polymer level, after the GlcA has been incorporated into the growing polysaccharide chain. nih.gov

Glucuronic Acid to Iduronic Acid Conversion in Dermatan Sulfate Synthesis

The epimerization of GlcA to IdoA is catalyzed by enzymes known as DS-epimerases. nih.gov In vertebrates, two such enzymes, DS-epimerase 1 and DS-epimerase 2, have been identified. nih.gov The reaction is reversible, and studies have shown that the epimerization process often occurs before sulfation. nih.gov The presence of 4-O-sulfated GalNAc residues adjacent to the newly formed IdoA, a reaction catalyzed by dermatan-specific 4-O-sulfotransferase 1 (D4ST1), is thought to be crucial for stabilizing the IdoA configuration and preventing its back-epimerization to GlcA. nih.govglycoforum.gr.jp In fact, DS-epimerase 1 and D4ST1 have been shown to form complexes that facilitate the generation of long, epimerized, and 4-O-sulfated blocks within the dermatan sulfate chain. nih.gov

The extent of this epimerization is variable, ranging from a single IdoA residue to nearly the entire chain being composed of IdoA. nih.govresearchgate.net The distribution of IdoA is also not random; it can be found in clusters (IdoA blocks), in alternating sequences with GlcA, or as isolated residues. researchgate.net

Impact on N-Acetylgalactosamine-4-Sulfate Containing Disaccharide Units (e.g., iA, iB, iE)

The conversion of GlcA to IdoA has a direct impact on the context of N-acetylgalactosamine-4-sulfate, leading to the formation of a new set of iduronic acid-containing disaccharide units. These are often denoted with an "i" prefix. frontiersin.orgnih.gov

The fundamental IdoA-containing disaccharide corresponding to the A-unit is the iA-unit , which has the structure IdoA-GalNAc(4S). glycoforum.gr.jp This unit is formed by the 4-O-sulfation of the GalNAc residue adjacent to an IdoA residue. glycoforum.gr.jp

Further sulfation of these iA-units by the same sulfotransferases that act on GlcA-containing units leads to a greater diversity of structures:

iB-unit : This disulfated unit, with the structure IdoA(2S)-GalNAc(4S), is formed when a uronosyl 2-O-sulfotransferase (UST) adds a sulfate group to the 2-position of the IdoA in an iA-unit. caldic.comglycoforum.gr.jpsigmaaldrich.com The primary disaccharide unit of dermatan sulfate is often the iB unit, as UST preferentially sulfates IdoA adjacent to a GalNAc-4-SO4. sigmaaldrich.com

iE-unit : Analogous to the E-unit, the iE-unit is a disulfated structure with the composition IdoA-GalNAc(4,6S). glycoforum.gr.jp It is synthesized when GalNAc4S-6ST transfers a sulfate group to the 6-position of the GalNAc-4S residue within an iA-unit. caldic.comglycoforum.gr.jp

The generation of these iduronic acid-containing disulfated units, such as iB and iE, which typically constitute a smaller fraction of the entire chain, is often critical for creating specific protein-binding domains within dermatan sulfate. nih.gov

N-Acetylgalactosamine Salvage Pathway and Related Metabolic Interconversions

The N-acetylgalactosamine (GalNAc) salvage pathway provides a crucial mechanism for cells to recycle GalNAc derived from the breakdown of complex carbohydrates. hmdb.ca This pathway involves the sequential action of enzymes that convert free GalNAc into UDP-GalNAc, a high-energy donor substrate utilized by glycosyltransferases for the synthesis of glycoproteins, proteoglycans, and glycolipids. acs.orgresearchgate.net The initial step is the phosphorylation of GalNAc by N-acetylgalactosamine kinase (GalNAc kinase or GALK2) to produce N-acetyl-alpha-D-galactosamine 1-phosphate. hmdb.cauniprot.org Subsequently, UDP-GalNAc pyrophosphorylase (AGX1) catalyzes the formation of UDP-GalNAc from GalNAc-1-phosphate and UTP. researchgate.netpnas.org

UDP-Galactose 4'-Epimerase Activity in UDP-GlcNAc and UDP-GalNAc Interconversion

A key metabolic intersection is the interconversion of UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc), catalyzed by the enzyme UDP-galactose 4'-epimerase (GALE). nih.govplos.orgemory.edu This reversible reaction is significant because it connects the metabolic pathways of these two essential nucleotide sugars. plos.org While the Escherichia coli GALE primarily acts on UDP-galactose and UDP-glucose, the human enzyme possesses the additional capability to interconvert UDP-GlcNAc and UDP-GalNAc. nih.govrcsb.org This broader substrate specificity in the human enzyme is attributed to a larger active site volume and the presence of a cysteine residue (Cys-307) instead of a tyrosine, which is found in the bacterial enzyme. nih.gov This interconversion allows for metabolic cross-talk, enabling the biosynthesis of UDP-GlcNAc from GalNAc salvage pathway products. pnas.org Studies in Drosophila melanogaster have demonstrated that both the UDP-gal/UDP-glc and UDP-galNAc/UDP-glcNAc epimerase activities of GALE are essential for the organism's survival. plos.orgemory.edu

Enzymatic Processing of N-Acetylgalactosamine Analogs

The enzymes of the GalNAc salvage pathway exhibit a degree of tolerance for modified GalNAc analogs, a property that has been exploited for the development of chemical tools to study glycosylation. acs.org In vitro assays have shown that N-acetylgalactosamine kinase 2 (GK2) can phosphorylate various GalNAc analogs, although modifications at the C6 position are generally not well-tolerated. acs.org The subsequent enzyme, AGX1, can then convert these phosphorylated analogs into their corresponding UDP-GalNAc analogs, albeit with varying efficiencies. acs.org

Interestingly, N-acetylhexosamine 1-kinase (NahK) from Bifidobacterium longum provides an alternative enzymatic route for the one-step phosphorylation of GalNAc and its analogs to GalNAc-1-phosphate. nih.gov This, coupled with the action of N-acetylglucosamine uridyltransferase (GlmU), can be used for the preparative-scale synthesis of UDP-GalNAc and its analogs. nih.govresearchgate.net However, the efficiency of these enzymes can be low for certain N-modified GalNAc analogs. researchgate.net The development of GalNAc analogs with modifications that prevent their interconversion by GALE, such as N-(S)-azidopropionylgalactosamine (GalNAzMe), has enabled more specific labeling of O-GalNAc glycoproteins. pnas.org

Enzymatic Desulfation and Turnover of N-Acetylgalactosamine-4-Sulfate

The degradation of glycosaminoglycans (GAGs) containing N-acetylgalactosamine-4-sulfate (GalNAc-4S) is a stepwise process occurring primarily within lysosomes. ebi.ac.ukmdpi.com This process involves the sequential action of various enzymes, including sulfatases and exoglycosidases, to break down the polysaccharide chains into their constituent monosaccharides for recycling. mdpi.comsigmaaldrich.com

Role of N-Acetylgalactosamine-4-Sulfatase (Arylsulfatase B)

N-acetylgalactosamine-4-sulfatase, also known as Arylsulfatase B (ARSB), is a key lysosomal enzyme that catalyzes the hydrolysis of the 4-sulfate group from non-reducing terminal GalNAc-4S residues in GAGs like chondroitin-4-sulfate (C4S) and dermatan sulfate. ebi.ac.ukresearchgate.netwikipedia.org This desulfation step is crucial for the subsequent degradation of the GAG chain. researchgate.net A deficiency in ARSB activity leads to the lysosomal accumulation of C4S and dermatan sulfate, resulting in the inherited metabolic disorder Mucopolysaccharidosis VI (Maroteaux-Lamy syndrome). wikipedia.orgontosight.aimdpi.com Beyond its role in GAG catabolism, ARSB has been implicated in regulating cellular signaling pathways by modulating the sulfation status of GAGs, which in turn affects their interactions with various proteins. researchgate.netmdpi.commdpi.com For example, a decline in ARSB activity and the resulting increase in C4S can alter the binding of molecules like galectin-3 and SHP2, influencing processes such as cell proliferation and tumor progression. mdpi.comaacrjournals.org

Regulation of Sulfated Glycosaminoglycan Degradation

The degradation of sulfated GAGs is a highly regulated process that is closely coordinated with their synthesis. nih.gov The turnover of these molecules is dynamic, with half-lives that can range from hours to a day and a half. nih.gov The degradation process is initiated by the endocytic uptake of proteoglycans, followed by proteolytic cleavage of the core protein and endolytic cleavage of the GAG chains by enzymes like heparanase. nih.gov The resulting GAG fragments are then further degraded in lysosomes by a series of exoglycosidases and sulfatases. nih.gov

Data Tables

Table 1: Key Enzymes in GalNAc Metabolism and Degradation

| Enzyme | Abbreviation | Function |

| N-acetylgalactosamine kinase | GALK2 | Phosphorylates GalNAc to GalNAc-1-phosphate in the salvage pathway. hmdb.cauniprot.org |

| UDP-GalNAc pyrophosphorylase | AGX1 | Catalyzes the formation of UDP-GalNAc from GalNAc-1-phosphate. researchgate.netpnas.org |

| UDP-galactose 4'-epimerase | GALE | Interconverts UDP-GlcNAc and UDP-GalNAc. nih.govplos.org |

| N-acetylgalactosamine-4-sulfatase | ARSB | Hydrolyzes the 4-sulfate group from terminal GalNAc-4S residues. ebi.ac.ukresearchgate.net |

Table 2: Substrate Specificity of UDP-Galactose 4'-Epimerase (GALE)

| Enzyme Source | Substrates Interconverted | Reference |

| Escherichia coli | UDP-galactose / UDP-glucose | nih.gov |

| Human | UDP-galactose / UDP-glucose AND UDP-GlcNAc / UDP-GalNAc | nih.govplos.org |

Biological Roles and Functional Significance of N Acetylgalactosamine 4 Sulfate Moieties

Contribution to Extracellular Matrix Structure and Integrity

The extracellular matrix is a complex network of macromolecules that provides structural and biochemical support to surrounding cells. The presence of GalNAc-4S within chondroitin (B13769445) and dermatan sulfates is fundamental to the proper assembly and function of the ECM. patsnap.com

Impact on Cell Adhesion, Migration, and Differentiation

The sulfation pattern of GAGs, including the 4-O-sulfation of GalNAc, plays a significant role in modulating cell-matrix interactions that govern cell adhesion, migration, and differentiation. Alterations in the presentation of GalNAc-4S-containing structures can have profound effects on both normal physiological processes and pathological conditions like cancer metastasis.

Research has demonstrated that the presence of specific sulfated structures influences cell behavior. For instance, studies on Lewis lung carcinoma cells have shown that a reduction in chondroitin sulfate (B86663) chains containing 4,6-disulfated GalNAc (which are synthesized from a GalNAc-4S precursor) leads to decreased adhesiveness to ECM molecules. nih.govnih.gov This, in turn, inhibits the invasive capacity and metastatic potential of these cancer cells. nih.govnih.gov Similarly, in astrocytic tumors, the enzyme responsible for creating these highly sulfated structures from GalNAc-4S containing chains, GalNAc4S-6ST, is associated with enhanced tumor cell motility. plos.orgnih.gov

The process of differentiation is also influenced by specific sulfation patterns. Chondroitin sulfate chains with monosulfated GalNAc-4S (A-units) are involved in the differentiation of chondrocytes. nih.gov Furthermore, the differentiation of various immune cells, such as mast cells and macrophages, is accompanied by an increase in chondroitin/dermatan sulfate containing GalNAc 4,6-disulfate, highlighting the role of this modification in specialized cell functions. researchgate.netnih.gov In bone development, a deficiency in the enzyme that creates GalNAc-4S structures (C4ST1) leads to abnormal chondrocyte proliferation and differentiation. frontiersin.org

| Process | Cell Type/Model | Key Finding | Molecular Context | Citation |

|---|---|---|---|---|

| Adhesion & Invasion | Lewis Lung Carcinoma Cells | Reduced adhesiveness to ECM molecules and decreased invasive capacity. | Knockdown of GalNAc4S-6ST, the enzyme that further sulfates GalNAc-4S containing chains. | nih.govnih.gov |

| Migration | Glioblastoma (U251-MG) | Enhanced haptotaxic cell migration. | Presence of CS-E (containing 4,6-disulfated GalNAc) and its ligands pleiotrophin (B1180697) (PTN) and midkine (B1177420) (MK). | plos.orgnih.gov |

| Differentiation | Chondrocytes | Involved in the differentiation process. | Presence of chondroitin sulfate A-units (containing GalNAc-4S). | nih.gov |

| Differentiation | Mast Cells, Macrophages, Neutrophils | Increased levels of CS/DS with GalNAc 4,6-disulfate upon functional differentiation. | Upregulation of sulfotransferases, including those acting on GalNAc-4S. | researchgate.netnih.gov |

| Differentiation | Osteoblasts | Impairment of osteoblast differentiation. | Deficiency in Chst15, the gene for GalNAc4S-6ST. | frontiersin.org |

Modulation of Tissue Architecture

The structural integrity and organization of tissues are heavily dependent on the composition of the ECM. Dermatan sulfate and chondroitin sulfate, with their GalNAc-4S moieties, are key players in this architectural modulation. nih.govpatsnap.com

One of the most well-documented roles is the interaction of dermatan sulfate with collagen. The dermatan sulfate side chain of the proteoglycan decorin binds to collagen fibrils, a crucial interaction for the assembly and organization of the collagen network in connective tissues like skin. plos.orgnih.gov This interaction helps regulate the diameter of collagen fibrils, ensuring the proper tensile strength of the tissue. dovepress.com Loss of this interaction can lead to conditions characterized by skin fragility. oup.complos.org The dermatan sulfate chain of decorin can form a ring-mesh-like structure around individual collagen fibrils, highlighting its direct role in organizing the matrix at a micro-level. nih.gov

Involvement in Cellular Signaling and Recognition

Beyond their structural roles, GalNAc-4S moieties within GAGs act as recognition sites and modulators of cellular signaling pathways. The specific sulfation patterns create a "sulfation code" that can be read by various proteins, thereby influencing a host of cellular events. ontosight.ai

Ligand Binding and Interaction with Growth Factors and Cytokines

The sulfation of GAG chains is critical for their ability to bind and sequester growth factors, cytokines, and other signaling molecules in the ECM. This creates a localized reservoir of these factors and modulates their availability and presentation to cell surface receptors.

Chondroitin sulfate chains containing GalNAc-4S, particularly when further sulfated to form chondroitin sulfate E (CS-E), have been shown to bind to several important growth factors. In astrocytic tumors, CS-E enhances cell migration by binding to the heparin-binding growth factors pleiotrophin (PTN) and midkine (MK). plos.orgnih.gov This interaction is dependent on the expression of N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST), the enzyme that synthesizes the CS-E structure from a GalNAc-4S-containing precursor. plos.orgnih.gov Similarly, in ovarian and pancreatic cancer, the expression of CS-E structures has been linked to the regulation of vascular endothelial growth factor (VEGF) signaling. nih.gov

Dermatan sulfate also participates in these interactions, serving as a binding site for various growth factors and cytokines, which in turn influences processes like cell proliferation and migration. patsnap.com

Modulation of Receptor Binding and Signaling Pathways

By interacting with ligands and co-receptors, GalNAc-4S-containing GAGs can directly modulate the activity of cell surface receptors and downstream signaling pathways.

The proteoglycan decorin, through its dermatan sulfate chain, can influence cell signaling. plos.org The interaction of chondroitin sulfate with the transmembrane protein CD44, a multifunctional receptor, can trigger CD44 cleavage, an event implicated in tumor progression. ontosight.ai

A key enzyme in the catabolism of GalNAc-4S is N-acetylgalactosamine-4-sulfatase (Arylsulfatase B, ARSB), which removes the 4-sulfate group. patsnap.commdpi.com A decline in ARSB activity leads to an accumulation of chondroitin-4-sulfate. This altered sulfation state affects signaling by modifying the binding of key signaling molecules. For instance, increased 4-sulfation can enhance the binding of the protein tyrosine phosphatase SHP-2, a crucial signaling regulator. patsnap.com This demonstrates how the level of 4-sulfation, controlled by both sulfotransferases and sulfatases, can act as a switch to modulate signaling pathways.

Role in Cell-Cell and Cell-Matrix Interactions

The GalNAc-4S moiety is fundamental to the interactions between cells and their surrounding matrix, as well as direct interactions between cells. These interactions are mediated by cell surface proteoglycans that present chondroitin and dermatan sulfate chains to the extracellular environment. nih.govmdpi.com

The adhesion of cells to the ECM is a critical process for tissue organization and cell migration. As detailed in section 3.1.1, the presence of specific 4-sulfated structures on tumor cells is crucial for their adhesion to ECM components and subsequent metastasis. nih.govnih.govplos.org For example, down-regulation of the enzyme that creates highly sulfated CS chains from GalNAc-4S precursors in a Lewis lung carcinoma cell line resulted in reduced adhesiveness of the cells to ECM molecules. plos.org

The modification of N-acetylgalactosamine 4-sulfation by the enzyme ARSB directly affects cell-cell signaling and cell-matrix interactions that are mediated by proteoglycans containing chondroitin-4-sulfate or dermatan sulfate. mdpi.com These GAG chains can interact with adhesion proteins and other cell receptors, forming a communication bridge between the cell and its environment. researchgate.net

| Interaction Type | GalNAc-4S Containing Molecule | Binding Partner(s) | Functional Outcome | Citation |

|---|---|---|---|---|

| Growth Factor Binding | Chondroitin Sulfate E (derived from GalNAc-4S precursor) | Pleiotrophin (PTN), Midkine (MK) | Enhances haptotaxic migration of glioblastoma cells. | plos.orgnih.gov |

| Growth Factor Signaling | Chondroitin Sulfate E | Vascular Endothelial Growth Factor (VEGF) | Regulation of VEGF signaling in ovarian and pancreatic cancer. | nih.gov |

| ECM Protein Binding | Dermatan Sulfate (on Decorin) | Collagen, Fibronectin, Tenascin-X | Assembly and stabilization of the extracellular matrix, modulation of tissue tensile strength. | oup.compatsnap.comnih.gov |

| Receptor Interaction | Chondroitin Sulfate | CD44 | Triggers CD44 cleavage, implicated in tumor progression. | ontosight.ai |

| Signaling Molecule Binding | Chondroitin-4-Sulfate | SHP-2 (protein tyrosine phosphatase) | Enhanced binding with increased 4-sulfation, modulating intracellular signaling. | patsnap.com |

Regulation of Specific Glycoprotein (B1211001) Hormone Functions

Sulfated N-Acetylgalactosamine Structures on Luteinizing Hormone (LH)

Luteinizing Hormone (LH), a critical regulator of reproductive function, is a glycoprotein that bears N-linked oligosaccharides. nih.gov A key and unique feature of these oligosaccharides on LH, as well as on Thyrotropin (TSH), is the presence of terminal structures containing N-acetylgalactosamine-4-sulfate (GalNAc-4S). jci.orgnih.gov This specific carbohydrate structure, with the sequence SO4-4-GalNAcβ1,4GlcNAcβ1,2Man, has been conserved across vertebrate species, underscoring its biological importance. nih.govnih.govportlandpress.com

The synthesis of this terminal sulfated structure is a two-step enzymatic process within the pituitary gland. First, a protein-specific β1,4-N-acetylgalactosaminyltransferase (β1,4GalNAcT) adds a GalNAc residue to the oligosaccharide chain. jci.orgoup.com This enzyme recognizes specific peptide sequences on the hormone. jci.org Following this, a GalNAc-4-sulfotransferase (GalNAc-4-ST1) catalyzes the transfer of a sulfate group to the 4-position of the terminal GalNAc residue. nih.govnih.govoup.com GalNAc-4-ST1 is highly expressed in the pituitary gland, cerebellum, and other brain regions. nih.govportlandpress.com In contrast, other glycoprotein hormones like Follicle-Stimulating Hormone (FSH) and human Chorionic Gonadotropin (hCG) typically have their oligosaccharides terminated with sialic acid instead of sulfated GalNAc. jci.orgrjonco.com

Table 1: Comparison of Terminal Glycosylation on Glycoprotein Hormones

| Hormone | Predominant Terminal Glycan | Key Enzymes Involved |

|---|---|---|

| Luteinizing Hormone (LH) | SO4-4-GalNAcβ1,4GlcNAcβ1,2Man | β1,4-N-acetylgalactosaminyltransferase, GalNAc-4-sulfotransferase-1 |

| Thyrotropin (TSH) | SO4-4-GalNAcβ1,4GlcNAcβ1,2Man | β1,4-N-acetylgalactosaminyltransferase, GalNAc-4-sulfotransferase-1 |

| Follicle-Stimulating Hormone (FSH) | Sialic acid-Galactose | Sialyltransferases |

| Human Chorionic Gonadotropin (hCG) | Sialic acid-Galactose | Sialyltransferases |

Mediation of Hormone Clearance and Bioactivity

The sulfation of LH's N-linked oligosaccharides with GalNAc-4S is a primary determinant of its circulatory half-life, which in turn significantly impacts its in vivo bioactivity. oup.compnas.org The terminal GalNAc-4S moiety is recognized by a specific receptor, the mannose/N-acetylgalactosamine-4-SO4 receptor (Man/GalNAc-4-SO4-R), which is highly expressed on hepatic endothelial and Kupffer cells. jci.orgnih.govoup.com This receptor binds to the sulfated LH, mediating its rapid clearance from the bloodstream. jci.orgnih.govnih.gov

This rapid clearance is essential for the characteristic pulsatile nature of LH secretion, which involves episodic rises and falls in circulating hormone levels. jci.orgresearchgate.net This pulsatility is critical for proper stimulation of the LH receptor on target cells in the gonads and for preventing receptor desensitization. jci.org The sulfation of LH does not directly affect its binding to the LH receptor or its intracellular trafficking for secretion. oup.comnih.gov Instead, its influence on bioactivity is indirect, by controlling the hormone's residence time in circulation. oup.com In the absence of this sulfation, as seen in genetically modified mice lacking the GalNAc-4-ST1 enzyme, the terminal GalNAc is instead modified with sialic acid. jci.org This sialylated LH is cleared more slowly, leading to a longer circulatory half-life. jci.org

Table 2: Impact of Terminal Glycosylation on Luteinizing Hormone (LH) Clearance

| LH Glycoform | Terminal Sugar | Clearance Receptor | Circulatory Half-life (in mice) |

|---|---|---|---|

| Wild-type LH | SO4-4-GalNAc | Man/GalNAc-4-SO4-R (Liver Endothelial Cells) | 7.2 minutes nih.govjci.org |

| GalNAc-4-ST1 knockout LH | Sialic acid-GalNAc | Asialoglycoprotein Receptor (ASGP-R) (Hepatocytes) | 10.1 minutes jci.org |

Impact on Hypothalamic-Pituitary-Gonad Axis Regulation

The precise regulation of LH clearance by GalNAc-4S has profound consequences for the entire Hypothalamic-Pituitary-Gonadal (HPG) axis, which governs reproductive function. nih.govjci.orgnih.gov The HPG axis involves a complex interplay of hormones from the hypothalamus (Gonadotropin-Releasing Hormone, GnRH), the pituitary (LH and FSH), and the gonads (estrogen, progesterone, and testosterone). wikipedia.orgwikilectures.eu

Studies in mice where the gene for GalNAc-4-ST1 was ablated have demonstrated the critical role of LH sulfation in regulating this axis. nih.govjci.orgnih.gov In these mice, the lack of sulfated LH leads to its prolonged circulatory half-life and consequently elevated levels of circulating LH. nih.govnih.govsciencedaily.com This, in turn, results in increased production of sex steroids. nih.govjci.org Male knockout mice exhibit elevated testosterone (B1683101) levels and precocious maturation of the testis and seminal vesicles. nih.govnih.gov Female knockout mice show increased estrogen levels, accelerated sexual maturation, and enhanced fecundity, producing more litters over the same period compared to wild-type mice. nih.govjci.orgnih.gov These findings highlight that the sulfate modification of LH's terminal glycosylation is a central mechanism for regulating the HPG axis in vivo. nih.govnih.govscispace.com The levels of the glycosyltransferases responsible for LH sulfation are themselves modulated by estrogen, indicating a feedback loop that maintains appropriate glycosylation even during periods of high hormone synthesis, such as the mid-cycle surge. pnas.org

Developmental Processes Mediated by N-Acetylgalactosamine-4-Sulfate Containing Glycans

Beyond the endocrine system, glycans containing N-acetylgalactosamine-4-sulfate are involved in fundamental developmental processes, including the formation of the nervous system and the shaping of the embryo.

Role in Neurodevelopment and Neurite Outgrowth

Sulfated glycans are known to play important roles in the development and function of the nervous system, including processes like neural cell adhesion and synaptic regulation. oup.complos.org The enzyme responsible for creating the GalNAc-4S moiety, GalNAc-4-ST1, is highly expressed not only in the pituitary but also in the cerebellum and other brain regions. nih.govportlandpress.com In the cerebellum, glycoproteins bearing terminal GalNAc-4S have been found to be associated with the cell bodies and dendrites of Purkinje cells. portlandpress.com One such glycoprotein identified is the extracellular matrix protein tenascin-R. portlandpress.com

Involvement in Embryonic Morphogenesis and Organogenesis

Sulfated glycosaminoglycans (GAGs), including chondroitin sulfate which is composed of repeating disaccharide units that include N-acetylgalactosamine, are essential for embryonic development, mediating cell differentiation, migration, and the formation of tissues and organs. nih.gov The complexity and function of these GAGs are largely determined by their sulfation patterns. nih.gov

During the embryonic development of Xenopus laevis (African clawed frog), the sulfation pattern of chondroitin sulfate chains undergoes dynamic changes. nih.govoup.com Notably, the predominant position of sulfation on GalNAc shifts from the C4 position to the C6 position as embryogenesis progresses. nih.govoup.com This suggests a specific role for 4-O-sulfated GalNAc during earlier stages of development. Sulfated GAGs are crucial for the proper function of various growth factors and morphogens that orchestrate development. oup.combiologists.com For example, sulfated GAGs are necessary for the transmission of the Nodal signal, a key protein in establishing left-right asymmetry in the mouse embryo. biologists.com These GAGs are specifically localized in the extracellular matrix between the node and the lateral plate mesoderm, suggesting they facilitate the movement of the Nodal protein. biologists.com The interaction between sulfated GAGs and proteins like collagens is also vital for the structural organization of tissues, such as the cornea, during embryogenesis. arvojournals.org The precise roles of terminal GalNAc-4S moieties, as opposed to internal 4-sulfated GalNAc within chondroitin sulfate chains, in these intricate developmental processes remain an active area of investigation.

Modulation of Immune and Inflammatory Responses

The N-acetylgalactosamine-4-sulfate (GalNAc-4S) moiety, a key component of glycosaminoglycans like chondroitin 4-sulfate (C4S), plays a significant role in modulating the body's immune and inflammatory pathways. Its presence and specific presentation on complex carbohydrates influence immune cell differentiation and the expression of various proteins central to the inflammatory process.

Association with Functional Differentiation of Immune Cells

The structural characteristics of chondroitin sulfates (CS) on the cell surface are closely linked to the functional state and differentiation of immune cells. The differentiation of monocytes into macrophages, a critical process in both innate and adaptive immunity, is accompanied by significant changes in the synthesis of cell surface proteoglycans. ahajournals.org Specifically, induced differentiation of the human myeloid leukemic cell line HL-60 and THP-1 monocytes is associated with an increase in the length of CS glycosaminoglycan chains and the appearance of oversulfated structures containing N-acetylgalactosamine-4,6-di-O sulfate units. ahajournals.org This suggests that the sulfation pattern of GalNAc, including 4-O sulfation, is a dynamic feature that changes during macrophage maturation.

Furthermore, glycosphingolipids containing GalNAc, such as the ganglioside GM4, are known to be present on immune cells and regulate their activation and differentiation. creative-proteomics.com GM4 has been shown to impact the function of T cells, B cells, and macrophages, affecting processes from antigen response to antibody production. creative-proteomics.com While these findings often relate to the broader context of the glycans in which GalNAc-4S is found, they underscore the importance of this specific sulfated sugar in defining the functional phenotype of immune cells. The differentiation process often involves changes in the expression of glycosyltransferases and sulfotransferases, which collectively tailor the glycan structures that mediate cellular interactions and responses. nih.gov

Influence on Expression of Inflammation-Related Proteins

The 4-sulfation of N-acetylgalactosamine residues within chondroitin 4-sulfate (C4S) is a critical regulatory point for the expression of key inflammation-related proteins. A primary regulator of this process is N-acetylgalactosamine-4-sulfatase (ARSB), the enzyme that removes the 4-sulfate group from the non-reducing end of C4S. mdpi.comnih.gov The activity level of ARSB directly alters the sulfation status of C4S, which in turn influences the availability and function of signaling molecules.

One of the most significant findings is the regulation of Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein that suppresses the adaptive immune response. mdpi.comnih.gov In human melanoma cells, silencing the ARSB gene, which leads to an increase in C4S sulfation, results in a marked increase in PD-L1 expression. mdpi.comnih.govpreprints.org Conversely, treatment with exogenous ARSB reduces PD-L1 levels. mdpi.comnih.gov This regulatory mechanism is indirect and mediated by galectin-3; highly 4-sulfated C4S binds less effectively to galectin-3, increasing the pool of free galectin-3 which then promotes PD-L1 expression. mdpi.comnih.govaacrjournals.org

The influence of GalNAc-4S extends to other inflammatory mediators as well. For instance, in cystic fibrosis bronchial epithelial cells, reduced ARSB activity and consequently higher C4S levels lead to increased sequestration of the pro-inflammatory chemokine Interleukin-8 (IL-8) at the cell membrane, which can enhance neutrophil chemotaxis. nih.govmdpi.com In other contexts, N-acetyl-d-galactosamine has been shown to decrease the expression of Interleukin-6 (IL-6), another key pro-inflammatory cytokine. nih.gov Moreover, the enzyme polypeptide N-acetylgalactosaminyl-transferase 4 (GALNT4) has been found to promote the expression of adhesion molecules VCAM-1 and ICAM-1 and the chemokine MCP-1 in endothelial cells through the NF-κB signaling pathway, highlighting a pro-inflammatory role for O-GalNAc glycosylation. researchgate.net

| Condition | Effect on GalNAc-4S Moiety | Affected Inflammatory Protein | Observed Outcome | Reference |

|---|---|---|---|---|

| ARSB Silencing in Melanoma Cells | Increased 4-sulfation of C4S | PD-L1 | Expression is increased | mdpi.comnih.gov |

| Exogenous ARSB Treatment in Melanoma | Decreased 4-sulfation of C4S | PD-L1 | Expression is decreased | mdpi.comnih.gov |

| Reduced ARSB Activity in Bronchial Epithelial Cells | Increased 4-sulfation of C4S | Interleukin-8 (IL-8) | Increased membrane sequestration and enhanced neutrophil chemotaxis | nih.govmdpi.com |

| GALNT4 Overexpression in Endothelial Cells | Increased O-GalNAc Glycosylation | VCAM-1, ICAM-1, MCP-1 | Expression is increased, promoting leukocyte adhesion | researchgate.net |

| Treatment with N-acetyl-d-galactosamine | Increased availability of GalNAc | Interleukin-6 (IL-6) | Expression is decreased | nih.gov |

Molecular Recognition by Lectins and Antibodies

The GalNAc-4S moiety serves as a specific recognition motif for a variety of endogenous proteins, including lectins and antibodies. These interactions are highly dependent on the precise structure and context of the glycan, forming the basis of many biological processes.

Binding Specificity of Galectin Family Members

Galectins are a family of proteins defined by their ability to bind β-galactoside sugars. wikipedia.org The sulfation pattern of these sugars, including at the 4-position of GalNAc, can profoundly modulate these binding interactions.

Galectin-3: The interaction between galectin-3 and C4S is highly sensitive to the presence of the 4-sulfate group on GalNAc. Research has consistently shown that lower ARSB activity, which results in more highly 4-sulfated C4S, leads to decreased binding of galectin-3 to the glycan chain. mdpi.commdpi.comspringernature.com This reduced sequestration of galectin-3 on the cell surface makes it more available to participate in other signaling events, such as the regulation of PD-L1 expression and insulin (B600854) receptor signaling. nih.govmdpi.com

Galectin-4: This tandem-repeat galectin has two distinct carbohydrate-recognition domains (CRDs) with different binding preferences. nih.gov While both domains contribute to binding, studies have shown that galectin-4 has a particularly high affinity for certain sulfated structures. oup.com Specifically, it binds strongly to 3'-O-sulfated core 1 glycans (SO3–→3Galβ1→3GalNAc). oup.com The presence of a sulfate group can enhance binding affinity, whereas its substitution with a sialic acid residue weakens the interaction, indicating a specific recognition of the sulfate moiety. oup.com

Other Galectins: The broader galectin family exhibits a range of specificities. For example, galectin-8 is known to bind directly to glycans on integrins, while galectin-9 shows a preference for longer polylactosamine chains. wikipedia.org The ability of galectins to recognize specific glycan structures, including those containing GalNAc-4S, allows them to cross-link glycoproteins and glycolipids, forming lattices that modulate cell adhesion, signaling, and trafficking. wikipedia.orgnih.gov

| Galectin | Binding Ligand Containing GalNAc-4S Motif | Key Finding | Reference |

|---|---|---|---|

| Galectin-3 | Chondroitin 4-Sulfate (C4S) | Binding affinity is decreased when C4S is highly 4-sulfated. | mdpi.commdpi.comspringernature.com |

| Galectin-4 | 3'-O-sulfated core 1 (containing GalNAc) | Shows high-affinity binding, suggesting specificity for sulfated O-linked glycans. | oup.com |

Genetic and Molecular Mechanisms Governing N Acetylgalactosamine 4 Sulfate Biosynthesis and Function

Gene Regulation of N-Acetylgalactosamine-4-Sulfate Modifying Enzymes

The enzymes central to the formation of GalNAc-4S are N-acetylgalactosamine-4-sulfotransferases (GalNAc-4-STs). The expression of the genes encoding these enzymes is tightly controlled at the transcriptional level and varies significantly based on tissue type, developmental stage, and disease context. Two primary enzymes, GalNAc-4-ST1 (encoded by the CHST8 gene) and GalNAc-4-ST2 (encoded by the CHST9 gene), are responsible for transferring sulfate (B86663) to terminal β1,4-linked GalNAc residues on glycoproteins. oup.comnih.gov

The expression of sulfotransferase (SULT) genes is managed by a variety of transcription factors, including several nuclear receptors that respond to both internal and external chemical signals. tandfonline.com These receptors, upon activation, can bind to specific response elements in the gene's promoter or other regulatory regions to activate transcription. tandfonline.com

Key regulators of SULT gene expression include:

Nuclear Receptors : Members of the nuclear receptor superfamily such as the Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), Vitamin D Receptor (VDR), and Liver X Receptor (LXR) are major regulators of genes involved in metabolizing foreign substances (xenobiotics) and endogenous compounds. tandfonline.com For instance, PXR and CAR are activated by a wide array of drugs and environmental chemicals and subsequently induce the expression of SULTs to aid in detoxification. tandfonline.com The VDR has been shown to mediate the transcriptional activation of the SULT1C2 gene through a specific vitamin D response element (VDRE) found in the gene's first exon. nih.gov Similarly, LXRα can induce the expression of SULT2A1 at the mRNA, protein, and enzymatic levels.

Other Transcription Factors : The high-level expression of some sulfotransferases, such as SULT1A1 in the liver, is dependent on the synergistic action of transcription factors like Sp1 and GA binding protein (GABP). researchgate.net The Nuclear Factor I (NFI) family of transcription factors has also been identified as a regulator of SULT1A1 expression in breast cancer cells. d-nb.info

While these mechanisms have been detailed for several SULT family members, they illustrate the complex transcriptional network that likely governs the expression of specific GalNAc-4-STs like CHST8 and CHST9.

The expression of GalNAc-4-ST1 and GalNAc-4-ST2 is not uniform throughout the body; instead, it shows significant variation across different tissues, indicating distinct regulatory controls and functions. nih.gov The highest transcript levels for both enzymes are found in the pituitary gland. oup.comnih.gov However, their relative abundance differs in other tissues. GalNAc-4-ST1 transcripts are predominant in several brain regions, kidney, ovary, and uterus, whereas GalNAc-4-ST2 is more highly expressed elsewhere. oup.com

This differential expression has direct consequences for the types of glycan structures produced. In the submaxillary gland, both the GalNAc-transferase and GalNAc-4-sulfotransferase are expressed, leading to the synthesis of carbonic anhydrase VI (CA VI) with oligosaccharides terminating in GalNAc-4-SO4. nih.gov In contrast, the parotid gland expresses the GalNAc-transferase but not the sulfotransferase, resulting in CA VI with terminal GalNAc that is not sulfated. nih.gov

Expression levels also change during cellular differentiation and in disease. For example, as bone marrow cells differentiate into mast cells, the mRNA levels for chondroitin (B13769445) 4-sulfotransferase (C4ST)-1 and GalNAc 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST) increase, corresponding to the synthesis of specific chondroitin sulfate structures. nih.gov In pathological contexts, such as astrocytic tumors, the expression of GalNAc4S-6ST has been observed, with high expression levels correlating with a poorer prognosis for patients. plos.org

| Tissue | Predominant Sulfotransferase | Reference |

|---|---|---|

| Pituitary Gland | High levels of both GalNAc-4-ST1 and GalNAc-4-ST2 | oup.comnih.gov |

| Brain (Cerebellum, etc.) | GalNAc-4-ST1 transcripts dominate | oup.comnih.gov |

| Submaxillary Gland | Co-expression of GalNAc-transferase and GalNAc-4-sulfotransferase | nih.gov |

| Parotid Gland | Expression of GalNAc-transferase in the absence of GalNAc-4-sulfotransferase | nih.gov |

| Kidney, Ovary, Uterus | GalNAc-4-ST1 transcripts dominate | oup.com |

Transcriptional Control of Sulfotransferase Gene Expression

Enzyme Kinetics and Substrate Specificity of Sulfotransferases

The function of GalNAc sulfotransferases is defined by their catalytic efficiency and their precise selectivity for specific substrates. These enzymes catalyze the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 4-position of a terminal N-acetylgalactosamine residue on a glycopeptide. glycoforum.gr.jp

The ability of sulfotransferases to recognize specific substrates is rooted in their three-dimensional structure. All sulfotransferases that use PAPS contain conserved structural motifs for binding the donor substrate, known as the 5'-phosphosulfate binding (5'PSB) and 3'-phosphate binding (3'PB) motifs. oup.com

Recognition of the acceptor substrate—the glycan chain—is highly specific. The enzyme's active site forms a pocket that recognizes not only the terminal GalNAc residue but also the surrounding sugar sequence. glycoforum.gr.jp For example, the activity of some sulfotransferases is markedly enhanced by the presence of specific adjacent sugar residues. glycoforum.gr.jp Computational modeling and structural studies of related glycosyltransferases show that the peptide backbone of the substrate binds in a groove on the enzyme surface. nih.gov Key amino acid residues within the enzyme's active site create a pocket that modulates substrate preference through specific interactions and by controlling the size of the binding pocket. nsf.gov Molecular dynamics simulations have revealed that positively charged amino acid residues on the enzyme can form "molecular clamps" that position the negatively charged glycan substrate correctly within the active site for catalysis. nih.gov

Several factors influence how efficiently GalNAc sulfotransferases function and contribute to the diversity of sulfated products. While GalNAc-4-ST1 and GalNAc-4-ST2 can sulfate the same range of oligosaccharides, their catalytic efficiencies and preferences differ. oup.com

Kinetic Properties : The two enzymes exhibit distinct kinetic parameters. For the disaccharide acceptor GalNAcβ1,4GlcNAcβ-MCO, the apparent Michaelis constant (Km) is 8.8 µM for GalNAc-4-ST1 and 11.1 µM for GalNAc-4-ST2, indicating slightly different affinities for this substrate. oup.com Both enzymes show a similar Km for the sulfate donor PAPS, at 2.31 µM and 1.96 µM, respectively. oup.com

Acceptor Substrate Structure : The structure of the oligosaccharide acceptor is a primary determinant of efficiency. GalNAc-4-ST1 shows a strong preference for glycoproteins bearing N- or O-linked glycans that terminate with a LacdiNAc (GalNAcβ1,4GlcNAc) structure, while showing minimal activity toward glycosaminoglycans like chondroitin. oup.com The hydrophobicity of the substrate can also be a major factor contributing to the catalytic efficiency of some sulfotransferases. nih.gov

Environmental Factors : Enzymatic activity is sensitive to environmental conditions. Many sulfotransferases require divalent cations like Mg²⁺ or Mn²⁺ for maximal activity and have an optimal pH range, typically around 7.5-8.0. harvardapparatus.comscience.gov

Protein Engineering : Studies involving the engineering of sulfotransferases have identified factors that can limit efficiency, such as steric hindrance in the active site or unfavorable hydrogen bonds that impede the transition from the substrate-bound state to the transition state. asm.org Modifying the enzyme to reduce these barriers can significantly enhance catalytic efficiency. asm.org

| Enzyme | Substrate | Apparent Km (µM) | Reference |

|---|---|---|---|

| GalNAc-4-ST1 | GalNAcβ1,4GlcNAcβ-MCO (Acceptor) | 8.8 | oup.com |

| GalNAc-4-ST2 | GalNAcβ1,4GlcNAcβ-MCO (Acceptor) | 11.1 | oup.com |

| GalNAc-4-ST1 | PAPS (Donor) | 2.31 | oup.com |

| GalNAc-4-ST2 | PAPS (Donor) | 1.96 | oup.com |

Structural Basis for Substrate Recognition by GalNAc Sulfotransferases

Molecular Interactions of N-Acetylgalactosamine-4-Sulfate Containing Glycopeptides with Proteins

Once synthesized, the GalNAc-4S moiety serves as a recognition signal for specific proteins, mediating important biological functions. A primary example of this interaction is the clearance of certain glycoprotein (B1211001) hormones from the bloodstream. nih.gov

The glycoprotein hormone lutropin (LH) bears Asn-linked oligosaccharides that terminate with GalNAc-4S. nih.gov This terminal sulfated sugar is specifically recognized by the mannose/GalNAc-4-SO4 receptor, which is located on hepatic endothelial cells in the liver. nih.govpnas.org This recognition is not mediated by the typical carbohydrate-recognition domains of the receptor but by a distinct, previously unrecognized carbohydrate-binding motif known as the cysteine-rich (Cys-Rich) domain. pnas.org

The interaction is highly specific; each Cys-Rich domain binds a single terminal GalNAc-4S moiety. nih.gov For stable, high-affinity binding to a glycoprotein like LH, which has multiple sulfated glycans, the receptor must form a dimer. pnas.org This dimeric structure allows the receptor to engage two separate GalNAc-4S structures on the hormone simultaneously. nih.govpnas.org Following this binding event, the receptor-hormone complex is internalized, effectively removing the hormone from circulation. This rapid clearance mechanism is crucial for generating the pulsatile pattern of LH levels in the blood, which is essential for its proper physiological function, such as stimulating estrogen production during embryo implantation. nih.gov

Hydrogen Bonding Networks in Glycan-Protein Interfaces

The specificity and stability of interactions between glycans and proteins are fundamentally governed by a complex network of hydrogen bonds. In the context of N-Acetylgalactosamine-4-Sulfate (GalNAc-4S), these non-covalent interactions are critical for molecular recognition and the subsequent biological response. Hydrogen bonds at the glycan-protein interface can be categorized as either direct, between the glycan and amino acid residues, or water-mediated, where a water molecule bridges the two.

Research into the binding of glycopeptides to transferases, such as GalNAc-T4, reveals the intricacies of these networks. acs.org Direct hydrogen bonds are observed between the backbone carbonyls of amino acids like Glycine and Alanine and the side chains of Arginine and Tryptophan in the protein. acs.org Concurrently, water-mediated hydrogen bonds provide a layer of adaptability in the binding pocket, connecting the glycan backbone to various residues like Alanine, Arginine, and Threonine. acs.org For instance, the hydroxyl group of a Threonine residue can be precisely positioned through this network to accept the anomeric carbon from a UDP-GalNAc donor molecule, thereby facilitating the enzymatic reaction. acs.org

Intramolecular hydrogen bonds within the glycan chain also play a crucial role in pre-organizing the molecule into a conformation that is favorable for protein binding. Molecular dynamics simulations of chondroitin sulfate, which contains GalNAc-4S units, have shown that the conformation of the β(1-4) linkage is stabilized by two primary intramolecular hydrogen bonds. cellulosechemtechnol.ro The most prevalent of these occurs between the hydroxyl group at position 2 of the glucuronic acid (GlcA) residue and the carbonyl oxygen of the acetamido group of the adjacent GalNAc-4S. cellulosechemtechnol.ro A less frequent, but still significant, hydrogen bond can form between the carboxyl group of GlcA and the –NH group of GalNAc. cellulosechemtechnol.ro This internal hydrogen bonding network is influenced by the surrounding solvent, with hydroxyl groups on both GlcA and GalNAc-4S contributing significantly to intermolecular hydrogen bonding with water. cellulosechemtechnol.ro

The importance of these hydrogen bond networks is further underscored in studies of UDP-GalNAc 4-epimerases, where a critical network of interactions confers substrate specificity. nih.gov The disruption of this network through mutations can lead to a significant loss of enzymatic activity, demonstrating that the collective effect of these bonds is essential for proper function. nih.gov

| Interaction Type | Glycan Group (Donor/Acceptor) | Protein Residue/Glycan Group (Acceptor/Donor) | Significance | Reference |

|---|---|---|---|---|

| Direct H-Bond (Protein-Glycan) | Peptide Backbone Carbonyl (e.g., Gly8/Ala9) | Arg372, Trp286 Side Chains | Stabilizes glycopeptide in catalytic domain of GalNAc-T4. | acs.org |

| Water-Mediated H-Bond | Glycan Backbone | Ala368, Arg372, Thr258 | Provides flexibility and helps position the substrate for catalysis. | acs.org |

| Intramolecular H-Bond (Glycan) | GlcA -OH (Position 2) | GalNAc-4S Carbonyl Oxygen (Acetamido) | Stabilizes the β(1-4) linkage conformation in chondroitin sulfate. | cellulosechemtechnol.ro |

| Intramolecular H-Bond (Glycan) | GlcA Carboxyl Group | GalNAc -NH Group | Contributes to the conformational stability of the β(1-4) linkage. | cellulosechemtechnol.ro |

Role of Hydrophobic Interactions (CH-π Contacts) in Selectivity

While hydrogen bonds provide directional and specific contacts, hydrophobic interactions, including CH-π stacking, are crucial for the selective recognition of glycan structures by proteins. These interactions involve the stacking of an aromatic amino acid side chain (like Tryptophan, Tyrosine, or Phenylalanine) against the sugar ring of the glycan. Carbohydrates often show a preference for binding to aromatic residues, particularly Tryptophan. researchgate.net These interactions contribute significantly to the binding affinity and specificity, complementing the hydrogen-bonding network.

In the context of GalNAc-containing structures, CH-π interactions are evident in various glycan-protein complexes. For example, in the GalNAc-T4 enzyme, a CH-π interaction occurs between a Proline residue in the peptide substrate and a Tryptophan residue (Trp286) in the enzyme's catalytic domain. acs.org Furthermore, the lectin domain of the same enzyme utilizes CH-π interactions between the GalNAc moiety itself and a Phenylalanine residue (Phe475) to recognize and bind previously glycosylated sites. acs.org

The binding of glycopeptides to other transferases, such as GalNAc-T2, is often dominated by multiple hydrophobic interactions rather than direct hydrogen bonds. acs.org This reliance on less directional, shape-complementary forces allows for a degree of promiscuity in substrate recognition, enabling the enzyme to act on a variety of peptide sequences that share common structural motifs. acs.org The stabilization of inhibitors within the active sites of GalNAc-transferases also relies on a combination of non-covalent forces, including hydrophobic interactions, which anchor the inhibitor molecule. scbt.com These findings highlight that a balance between specific hydrogen bonds and broader hydrophobic contacts is essential for achieving both high affinity and appropriate selectivity in glycan-protein recognition.

| Interaction Type | Glycan/Peptide Group | Protein Residue | Enzyme/Protein Context | Significance | Reference |

|---|---|---|---|---|---|

| CH-π Interaction | Proline (Pro15) in peptide substrate | Tryptophan (Trp286) | GalNAc-T4 Catalytic Domain | Contributes to substrate binding and positioning. | acs.org |

| CH-π Interaction | Threonine-linked GalNAc | Phenylalanine (Phe475) | GalNAc-T4 Lectin Domain | Recognizes existing glycosylation, guiding further modification. | acs.org |

| Hydrophobic Interactions | MUC5AC-13 glycopeptide | Multiple hydrophobic residues | GalNAc-T2 | Dominant binding force, allowing for broader substrate recognition. | acs.org |

| General Hydrophobic Interactions | Carbohydrate rings | Aromatic residues (especially Tryptophan) | General Lectins | A key factor in carbohydrate-protein recognition. | researchgate.net |

Conformational Dynamics of Glycans in Molecular Recognition

Glycans are not static structures; they possess significant conformational flexibility that is integral to their function in molecular recognition. The dynamic nature of N-Acetylgalactosamine-4-Sulfate within larger polysaccharide chains like chondroitin and dermatan sulfate allows it to adopt various shapes, influencing how it presents itself to binding partners. This conformational landscape is primarily defined by the rotation around the glycosidic linkages and the puckering of the individual sugar rings.

The sulfation pattern itself has a profound effect on conformational preferences. While the dominant conformation of a glycosidic linkage is often weakly affected by sulfation, in many cases, sulfation can increase the population of alternative conformational states. acs.org For example, the presence and position of the sulfate group on the GalNAc ring can alter the local charge distribution and steric environment, thereby influencing the rotational freedom around the glycosidic bonds. semanticscholar.orgacs.org The flexibility or rigidity imparted by these factors is key to the "sulfation code," where specific patterns of sulfation create unique three-dimensional structures that are selectively recognized by different proteins, mediating diverse biological processes from cell signaling to tissue regeneration. semanticscholar.orgontosight.ai The dynamic interplay between internal conformational preferences and the interactions with a protein's binding surface ultimately determines the specificity and outcome of the recognition event.

| Glycan Component | Dynamic Feature | Observed Conformations/States | Influencing Factors | Significance | Reference |

|---|---|---|---|---|---|

| GalNAc Ring | Ring Puckering | Predominantly ⁴C₁ chair | Inherent stability of the chair form. | Provides a relatively stable structural scaffold. | semanticscholar.org |

| Glucuronic Acid (GlcA) Ring | Ring Puckering | Dynamic equilibrium (e.g., ¹C₄, ⁴C₁, ²Sₒ) | Sulfation pattern on adjacent GalNAc, solvent interactions. | Contributes significantly to the overall flexibility and shape of the GAG chain. | semanticscholar.org |

| Glycosidic Linkages (e.g., β1-4, β1-3) | Torsional Angle Rotation (φ/ψ) | Multiple low-energy states | Intramolecular H-bonds, sulfation, steric effects. | Defines the overall 3D structure and orientation of disaccharide units. | cellulosechemtechnol.rosemanticscholar.orgacs.org |

| Entire GAG Chain | Overall Hydration | Highly hydrated | Negative charge from sulfate and carboxyl groups. | Influences long-range interactions and binding thermodynamics. | semanticscholar.org |

Advanced Research Methodologies for N Acetylgalactosamine 4 Sulfate Structural and Functional Analysis

Mass Spectrometry-Based Glycomics and Glycoproteomics

Mass spectrometry (MS) has emerged as a cornerstone technology in glycomics due to its high sensitivity and ability to provide detailed structural information. researchgate.net Various MS-based strategies are employed to analyze glycans containing GalNAc-4S, from profiling released oligosaccharides to characterizing intact glycoproteins.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful platform for the separation and detailed structural analysis of complex glycan mixtures, including those containing GalNAc-4S. This method is particularly effective for analyzing disaccharide and oligosaccharide isomers derived from glycosaminoglycans (GAGs) like chondroitin (B13769445) sulfate (B86663) (CS).

The general workflow involves the enzymatic digestion of GAG chains into smaller oligosaccharide or disaccharide units. These digests are then separated by liquid chromatography, often using porous graphitized carbon (PGC) columns for native glycans or reversed-phase columns for derivatized glycans. mau.sersc.org The separated components are introduced into the mass spectrometer for analysis. PGC-LC-MS/MS is a preferred method for analyzing native O-glycans without derivatization. rsc.org

Tandem MS (MS/MS) provides critical structural data. By selecting a specific parent ion and fragmenting it, researchers can obtain information about sequence, linkage, and the location of modifications like sulfation. nih.govoup.com For instance, the relative intensities of fragment ions in negative-ion mode ESI-MS/MS can help distinguish the position of sulfate groups on a disaccharide. scielo.br Furthermore, stable isotope labeling, such as using PAP³⁴S (a heavy isotope version of the universal sulfate donor PAPS), allows for the differentiation and tracking of newly incorporated sulfate groups by sulfotransferases, providing a +2 Da mass shift that is readily detectable by MS. nih.gov This enables precise determination of the number and position of newly added sulfates on GAG chains. nih.gov

Table 1: LC-MS/MS Approaches for Sulfated Glycan Analysis

| Technique | Description | Key Advantages | Citations |

| PGC-LC-MS/MS | Porous Graphitized Carbon (PGC) chromatography coupled to MS/MS for analyzing native, underivatized glycans. | Excellent separation of isomers; avoids potential artifacts from derivatization. | mau.sersc.org |

| RP-LC-MS/MS | Reversed-Phase (RP) chromatography coupled to MS/MS, typically for analyzing permethylated or otherwise derivatized glycans. | Improved ionization efficiency and stability of glycans, especially those with sialic acids. | mau.sersc.org |

| Stable Isotope Labeling (e.g., PAP³⁴S) | Use of a heavy isotope-labeled sulfate donor in enzymatic reactions, followed by LC-MS/MS analysis to track sulfate incorporation. | Enables specific and quantitative analysis of sulfotransferase activity and substrate specificity. | nih.gov |

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a high-throughput technique widely used for glycan profiling. However, the analysis of sulfated glycans like those containing GalNAc-4S presents challenges, primarily due to their low ionization efficiency in the commonly used positive-ion mode and the labile nature of the sulfate group, which can be lost during analysis. deepdyve.comnih.govacs.org

To overcome these limitations, chemical derivatization, most notably permethylation, is frequently employed. nih.govacs.org Permethylation involves replacing all free hydroxyl and carboxyl protons with methyl groups. This process enhances glycan ionization efficiency, stabilizes labile moieties, and eliminates the negative charge from sialic acids, thereby reducing signal suppression and competitive ionization effects. rsc.orgacs.org This allows for more sensitive detection of sulfated glycans in positive-ion mode MALDI-MS. nih.govacs.org

Advanced MALDI-TOF/TOF (time-of-flight) tandem MS can be used for de novo sequencing of permethylated sulfated glycans. nih.gov The sulfated parent ion selected for collision-induced dissociation (CID) largely retains the sulfate group, permitting efficient fragmentation of the glycan backbone to reveal sequence and linkage information. nih.gov Another strategy involves a sequential double-permethylation method where sulfate groups are first cleaved and the resulting hydroxyl groups are labeled with a deuteromethyl group, allowing the number and position of the original sulfate groups to be determined by the resulting mass shift. deepdyve.comnih.gov

Distinguishing between glycan isomers, such as those differing only in the position of a sulfate group (e.g., GalNAc-4-S vs. GalNAc-6-S), is a significant analytical challenge for conventional MS. researchgate.netresearchgate.net Gas-phase infrared (IR) spectroscopy, particularly when coupled with mass spectrometry, has emerged as a powerful tool for this purpose. researchgate.netresearchgate.net

Techniques like cryogenic infrared spectroscopy and infrared multiple photon dissociation (IRMPD) spectroscopy provide unique vibrational "fingerprints" for isomeric glycans. researchgate.netmpg.de In this approach, mass-selected ions are trapped and irradiated with a tunable IR laser. The resulting absorption spectrum is highly sensitive to the molecule's three-dimensional structure, including the precise location of functional groups. acs.org

Studies have shown that cryogenic gas-phase IR spectra can unambiguously differentiate between various glycosaminoglycan disaccharide isomers, including those with 4-O-sulfation and 6-O-sulfation. researchgate.netacs.org The distinct vibrational features in the IR spectrum, such as those from SO₃⁻ stretching and C-H/O-H bending modes, serve as a unique signature for each sulfation pattern. acs.org This method, especially when combined with ion mobility spectrometry (IMS) for pre-separation of isomers, provides an unparalleled level of structural detail for complex glycans. researchgate.netnih.gov

Recent advancements in mass spectrometry have enabled significant progress in the quantitative analysis of O-GalNAc glycosylation, which can include structures containing GalNAc-4S. mau.senih.gov Quantitative O-glycoproteomics aims to understand not only the structures present but also their relative abundance and site-specific occupancy on proteins. mau.se

Label-free quantitative approaches are powerful for profiling O-GalNAc glycans released from glycoproteins. These methods include PGC-LC-MS of reduced glycans and MALDI-MS or LC-MS of permethylated glycans. mau.se Relative quantification is typically achieved by normalizing the signal intensity of each glycan to the total area of all detected analytes. mau.se

Infrared Ion Spectroscopy for Sulfate Pattern Discrimination

Enzymatic Assays for Sulfotransferase Activity

Understanding the biosynthesis of glycans containing GalNAc-4S requires robust methods for measuring the activity of the enzymes responsible, primarily chondroitin 4-O-sulfotransferases (C4STs). These enzymes catalyze the transfer of a sulfo group from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the 4-position of a GalNAc residue within a growing GAG chain. wikipedia.orgnih.gov

Radiometric assays are a classic, highly sensitive, and widely used method for determining sulfotransferase activity. nih.govresearchgate.net The most common approach utilizes a radiolabeled version of the sulfate donor, [³⁵S]PAPS. nih.govacs.org The principle of the assay is to incubate the enzyme with an appropriate acceptor substrate (e.g., chondroitin) and [³⁵S]PAPS. The reaction measures the incorporation of the radioactive ³⁵S-sulfo group into the acceptor molecule. jcggdb.jpjcggdb.jp

Following the incubation period, the radiolabeled product must be separated from the unreacted [³⁵S]PAPS. nih.gov Various separation techniques are used, including:

Ethanol Precipitation: Larger polysaccharide products can be precipitated with ethanol, leaving the smaller [³⁵S]PAPS in the supernatant. jcggdb.jp

Chromatography: Gel filtration or anion-exchange chromatography can effectively separate the large, labeled GAG product from the donor substrate. nih.govnih.gov

Membrane Filtration/Dot-Blotting: Radiolabeled products can be captured on a membrane, which is then washed to remove excess [³⁵S]PAPS before quantification. nih.govresearchgate.net

After separation, the amount of radioactivity incorporated into the product is measured using a liquid scintillation counter. nih.govjcggdb.jp To confirm the position of sulfation (e.g., at the C4 position), the ³⁵S-labeled product can be digested with specific enzymes like chondroitinase ABC, and the resulting disaccharides are analyzed by HPLC to identify the specific radiolabeled product, such as ΔHexUAα1–3GalNAc(4-O-[³⁵S]sulfate). nih.govjcggdb.jp

Table 2: Typical Components of a Radiometric Assay for Chondroitin 4-O-Sulfotransferase

| Component | Purpose | Example | Citations |

| Enzyme Source | To catalyze the sulfation reaction. | Recombinant C4ST enzyme. | nih.govjcggdb.jp |

| Acceptor Substrate | The molecule to be sulfated. | Chondroitin polymer, desulfated chondroitin sulfate. | nih.govjcggdb.jp |

| Labeled Donor Substrate | Provides the radioactive sulfo group. | [³⁵S]PAPS (3'-phosphoadenosine 5'-phospho[³⁵S]sulfate). | nih.govjcggdb.jpjcggdb.jp |

| Buffer System | To maintain optimal pH and provide necessary cofactors. | Imidazole-HCl or MES buffer with divalent cations (Mg²⁺, Mn²⁺). | jcggdb.jprndsystems.com |

| Separation Method | To separate the labeled product from unused labeled donor. | Ethanol precipitation, chromatography, membrane capture. | nih.govjcggdb.jp |

| Detection Method | To quantify the incorporated radioactivity. | Liquid scintillation counting. | nih.govjcggdb.jp |

Coupled Enzyme Assays for High-Throughput Screening

High-throughput screening (HTS) for enzymes that modify N-acetylgalactosamine-4-sulfate, such as sulfatases, requires robust and efficient assay systems. Coupled enzyme assays, which link the activity of the enzyme of interest to a secondary, easily detectable reaction, are particularly well-suited for this purpose. These assays often use synthetic substrates that, upon modification, trigger a colorimetric or fluorescent signal.

One approach involves a synthetic substrate where an N-acetylgalactosamine-4-sulfate residue is linked to a derivative of umbelliferone. nih.gov The activity of arylsulfatase B (ARSB), which removes the 4-sulfate group, can be measured by tandem mass spectrometry. This method offers high sensitivity and the potential for multiplexing, making it advantageous for HTS. nih.gov Another common method is the spectrophotometric assay using p-nitrocatechol sulfate (NCS), where sulfatase activity releases p-nitrocatechol, a chromophore detectable at 515 nm. nih.gov